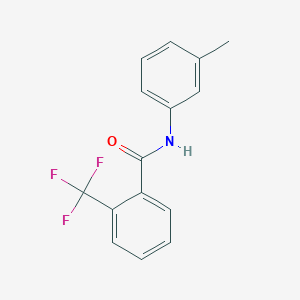

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

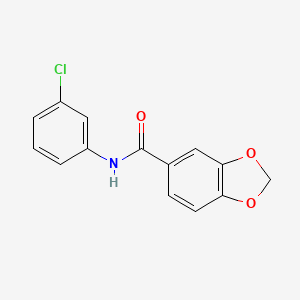

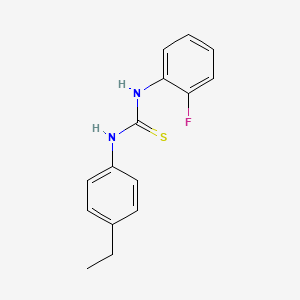

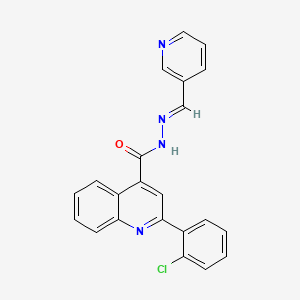

The synthesis of benzamide derivatives typically involves condensation reactions between a benzoic acid (or its derivative) and an amine. While specific details on N-(3-methylphenyl)-2-(trifluoromethyl)benzamide are scarce, related compounds such as N-(4-methoxyphenyl)benzamides and other substituted benzamides have been synthesized through various methods, including direct amide bond formation and ring-opening reactions (Demir et al., 2015; Ayoob & Hawaiz, 2023). These processes typically require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including X-ray diffraction and DFT calculations, reveals significant insights into their geometric parameters, electronic properties, and intramolecular interactions (Demir et al., 2015; Suchetan et al., 2016). These studies often focus on the dihedral angles between benzene rings, the presence of hydrogen bonds, and the distribution of electron density across the molecule, which are critical for understanding the reactivity and stability of the compound.

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including electrophilic substitutions and amidation, influenced by the substituents on the benzene ring. The presence of a trifluoromethyl group can significantly affect the compound's reactivity by withdrawing electron density from the aromatic ring, making it less reactive towards electrophilic aromatic substitution (Olah et al., 1994).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, can be inferred from related compounds. For instance, benzamides typically exhibit moderate to high melting points and variable solubility in organic solvents, dependent on the nature of their substituents (Panini et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity, of benzamide derivatives are significantly influenced by their substituents. The trifluoromethyl group, being strongly electron-withdrawing, can affect the acidity of the amide hydrogen, potentially leading to differences in compound stability and reactivity (Bera et al., 2012; Banerjee et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLUMOKJWHWAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)

![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)